molecular formula C12H21N3O2 B1489562 5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione CAS No. 1266946-09-1

5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione

Cat. No.: B1489562
CAS No.: 1266946-09-1
M. Wt: 239.31 g/mol
InChI Key: UEBLRMUWCHTIKD-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound features a complex molecular structure with multiple functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of 5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione include its potential use as a bioactive molecule. It may exhibit biological activities such as antimicrobial, antiviral, or anti-inflammatory properties.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazolidine-2,4-dione derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.

  • Piperidine derivatives: Compounds containing the piperidine ring can exhibit similar properties and applications.

Uniqueness: 5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

5,5-dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-12(2)10(16)15(11(17)14-12)8-6-9-5-3-4-7-13-9/h9,13H,3-8H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBLRMUWCHTIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCC2CCCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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